molecular formula C31H28N6O2S B12622954 (Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile

Cat. No.: B12622954
M. Wt: 548.7 g/mol
InChI Key: NAECZGAJXQSUQN-MOHJPFBDSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile is a complex organic compound with a unique structure that combines benzimidazole, pyrazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrazole and piperidine groups. Key steps include:

    Formation of Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Pyrazole Formation: The pyrazole ring is synthesized via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

    Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, (Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound’s unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile: shares similarities with other benzimidazole and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C31H28N6O2S

Molecular Weight

548.7 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C31H28N6O2S/c1-22-14-16-36(17-15-22)40(38,39)27-11-7-8-23(19-27)30-25(21-37(35-30)26-9-3-2-4-10-26)18-24(20-32)31-33-28-12-5-6-13-29(28)34-31/h2-13,18-19,21-22H,14-17H2,1H3,(H,33,34)/b24-18-

InChI Key

NAECZGAJXQSUQN-MOHJPFBDSA-N

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3/C=C(/C#N)\C4=NC5=CC=CC=C5N4)C6=CC=CC=C6

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5N4)C6=CC=CC=C6

Origin of Product

United States

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